REACTION_CXSMILES
|
N#N.C[O:4][C:5]([C:7]1[N:8]=[C:9]([CH2:12][C:13]2[S:14][C:15]([C:18]3([CH3:23])[O:22][CH2:21][CH2:20][O:19]3)=[CH:16][CH:17]=2)[O:10][CH:11]=1)=[O:6].[OH-].[Na+]>C1COCC1.Cl>[C:18]([C:15]1[S:14][C:13]([CH2:12][C:9]2[O:10][CH:11]=[C:7]([C:5]([OH:6])=[O:4])[N:8]=2)=[CH:17][CH:16]=1)(=[O:19])[CH3:23].[CH3:23][C:18]1([C:15]2[S:14][C:13]([CH2:12][C:9]3[O:10][CH:11]=[C:7]([C:5]([OH:6])=[O:4])[N:8]=3)=[CH:17][CH:16]=2)[O:22][CH2:21][CH2:20][O:19]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EA (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(S1)CC=1OC=C(N1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCO1)C1=CC=C(S1)CC=1OC=C(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |